molecular formula C17H19N6O9P B12930524 2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) CAS No. 61517-76-8

2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)

Cat. No.: B12930524
CAS No.: 61517-76-8
M. Wt: 482.3 g/mol
InChI Key: WTCKGQCNNMWAFU-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) is a chemically modified adenosine derivative characterized by a 2-nitrophenylmethyl group at the 2'-hydroxyl position of the ribose moiety and a single phosphate group at the 5'-position. Such analogs are often designed to probe nucleotide-binding sites, modulate enzymatic activity, or serve as stable intermediates in biochemical pathways.

Properties

CAS No.

61517-76-8

Molecular Formula

C17H19N6O9P

Molecular Weight

482.3 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-[(2-nitrophenyl)methoxy]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H19N6O9P/c18-15-12-16(20-7-19-15)22(8-21-12)17-14(13(24)11(32-17)6-31-33(27,28)29)30-5-9-3-1-2-4-10(9)23(25)26/h1-4,7-8,11,13-14,17,24H,5-6H2,(H2,18,19,20)(H2,27,28,29)/t11-,13-,14-,17-/m1/s1

InChI Key

WTCKGQCNNMWAFU-LSCFUAHRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)COC2C(C(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxy-4-((2-nitrobenzyl)oxy)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Tetrahydrofuran Ring Formation: The tetrahydrofuran ring is constructed via cyclization reactions involving appropriate diol precursors.

    Attachment of the Nitrobenzyl Group: The nitrobenzyl group is introduced through nucleophilic substitution reactions.

    Phosphorylation: The final step involves the phosphorylation of the hydroxyl group to form the dihydrogen phosphate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxy-4-((2-nitrobenzyl)oxy)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxy-4-((2-nitrobenzyl)oxy)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxy-4-((2-nitrobenzyl)oxy)tetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological outcomes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) can be contextualized by comparing it to related adenosine derivatives. Key differences lie in the substituent groups, phosphate configurations, and biological activities.

Structural Modifications and Phosphate Groups

Compound Name Substituent at 2'-Position Phosphate Group Key Structural Features Reference
2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) 2-Nitrophenylmethyl 5'-dihydrogen phosphate Aromatic, electron-withdrawing group; single phosphate
2'(or3')-O-(2,4,6-Trinitrophenyl)ATP 2,4,6-Trinitrophenyl 5'-triphosphate Bulky, UV-active group; high-energy triphosphate
2'-Deoxy-3'-O-(4-benzoylbenzoyl)-ADP Benzoylbenzoyl (3'-position) 5'-diphosphate Photoaffinity label; deoxyribose
2'-NH₂-ADP Amino 5'-diphosphate Small, hydrophilic substituent
2'-Deoxy-2'-fluoroadenosine 5'-(dihydrogen phosphate) Fluorine 5'-dihydrogen phosphate Electronegative substitution; deoxyribose
  • For example, ATP analogs with triphosphates (e.g., 2,4,6-trinitrophenyl-ATP) are used in ATPase studies due to their high-energy bonds , whereas monophosphate derivatives like the target compound may act as competitive inhibitors for kinases or phosphatases .
  • Substituent Effects : Bulky groups (e.g., trinitrophenyl, benzoylbenzoyl) enhance UV detectability or enable photoaffinity labeling , while electron-withdrawing groups (e.g., nitro, fluorine) alter electronic properties and stability .

Stability and Pharmacokinetics

  • Electron-withdrawing substituents (e.g., nitro, fluorine) increase resistance to enzymatic degradation. For instance, 2'-deoxy-2'-fluoroadenosine derivatives show prolonged half-lives .

Biological Activity

2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate), also known by its CAS number 61517-76-8, is a complex organic compound that has garnered attention due to its unique molecular structure and potential biological activities. This compound features a purine base (adenosine), a tetrahydrofuran ring, and a phosphate group, contributing to its diverse interactions within biological systems.

  • Molecular Formula : C17H19N6O9P
  • Molecular Weight : 482.3 g/mol
  • CAS Number : 61517-76-8

The biological activity of this compound is primarily linked to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways such as:

  • Signal Transduction : Influencing cellular communication and responses.
  • Gene Expression : Modulating the transcriptional activity of genes.
  • Metabolic Regulation : Affecting metabolic pathways and energy utilization.

The mechanism of action often involves the inhibition or activation of these targets, which may have therapeutic implications.

Enzyme Interaction

Studies have shown that 2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) interacts with several key enzymes:

  • Dipeptidyl Peptidase IV (DPP-IV) : This compound has been investigated for its inhibitory effects on DPP-IV, an enzyme involved in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion and improve glucose homeostasis, making it a candidate for diabetes treatment .
  • Adenosine Kinase : The compound may also interact with adenosine kinase, influencing ATP levels and cellular energy status. This interaction can affect various cellular processes, including apoptosis and proliferation.

Binding Affinity Studies

Binding affinity studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have been conducted to quantify the interactions between this compound and its biological targets. These studies are crucial for understanding the potential therapeutic applications of the compound.

Case Studies

Several case studies highlight the biological activity of 2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate):

  • Cancer Research : In vitro studies have demonstrated that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.
  • Antidiabetic Applications : Research has shown promising results in animal models regarding the compound's ability to lower blood glucose levels through its DPP-IV inhibitory activity .

Comparative Analysis

To better understand the unique properties of 2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate), a comparison with similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
Adenosine 5'-monophosphateContains only adenosine and one phosphate groupBasic nucleoside without modifications
2-Aminoadenosine 5'-(dihydrogen phosphate)Amino group substitution on adenosineEnhanced biological activity due to amino group
N-[4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)Similar structure but with an amino instead of nitro groupPotentially different biological interactions
N-[2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)Variants of nitrophenyl substitutionsDifferent electronic properties affecting reactivity

The unique nitro substitution pattern in 2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate) significantly influences its reactivity and biological interactions compared to other compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.